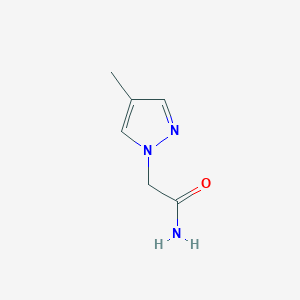

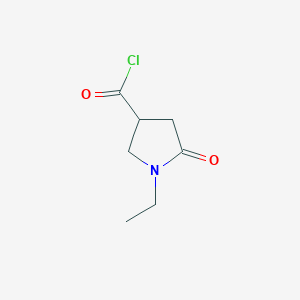

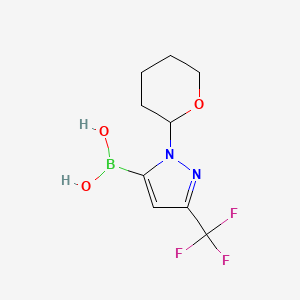

2-(4-Methyl-1H-pyrazol-1-yl)acetamide

Descripción general

Descripción

2-(4-Methyl-1H-pyrazol-1-yl)acetamide, also known as 4-methylpyrazole-1-acetamide, is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a white crystalline solid with a melting point of 154-156 °C. 4-methylpyrazole-1-acetamide is a versatile reagent used in a variety of organic synthesis reactions, including the synthesis of heterocyclic compounds, carboxylic acid derivatives, and nitriles. It is also used as a catalyst in the synthesis of polymers and other organic compounds.

Aplicaciones Científicas De Investigación

Androgen Receptor Antagonism in Prostate Cancer Therapy

2-(4-Methyl-1H-pyrazol-1-yl)acetamide: derivatives have been studied for their potential as androgen receptor (AR) antagonists. AR signaling plays a crucial role in the progression of prostate cancer, and blocking this pathway is a key therapeutic strategy . These compounds have shown promise in inhibiting the proliferation of LNCaP cells, a line of human prostate cancer cells, suggesting their potential use in treating prostate cancer, particularly castration-resistant prostate cancer (CRPC) .

Anti-Proliferative Activity Against Cancer Cell Lines

Some derivatives of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide have demonstrated higher anti-proliferative activity against LNCaP cells than Bicalutamide, a commonly used AR antagonist . This suggests that these compounds could be developed into more effective cancer therapeutics, with the potential to overcome resistance to first-generation AR antagonists .

Design and Synthesis of Novel AR Antagonists

The design and synthesis of novel AR antagonists based on the 2-(4-Methyl-1H-pyrazol-1-yl)acetamide structure is an active area of research. By modifying the pyrazole core, researchers aim to improve the growth inhibition of PC-3 cells, another prostate cancer cell line . This could lead to the development of second-generation AR antagonists with improved efficacy and safety profiles.

Pharmacological Characterization of Anti-Cancer Agents

The pharmacological characterization of molecules based on the pyrazole scaffold, including 2-(4-Methyl-1H-pyrazol-1-yl)acetamide , is crucial for identifying potential anti-cancer agents. These studies help in understanding the metabolism, bioavailability, and toxicity of these compounds, which is essential for drug development .

Targeting Androgen Synthesis in CRPC

Research into drugs targeting CRPC includes the development of compounds that can block the endogenous synthesis of androgens, such as the CYP17A inhibitor Abiraterone. Derivatives of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide could potentially serve as alternatives or adjuncts to existing treatments by inhibiting AR signaling through different mechanisms .

Overcoming Drug Resistance in Cancer Therapy

The emergence of drug resistance is a significant challenge in cancer therapy. 2-(4-Methyl-1H-pyrazol-1-yl)acetamide derivatives could play a role in combating drug resistance that arises after prolonged use of first-generation AR antagonists. By offering a different mode of action, these compounds may help in managing resistant forms of cancer .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

It’s known that the combined effect of two nitrogen atoms in similar compounds reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents . This could potentially influence the interaction of 2-(4-Methyl-1H-pyrazol-1-yl)acetamide with its targets.

Biochemical Pathways

For instance, some imidazole derivatives have been reported to affect the NAD+ salvage pathway .

Pharmacokinetics

It’s worth noting that similar compounds have been found to be rapidly metabolized by human liver microsomes .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propiedades

IUPAC Name |

2-(4-methylpyrazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-5-2-8-9(3-5)4-6(7)10/h2-3H,4H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFNXRUFGNPQMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methyl-1H-pyrazol-1-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393645.png)

![3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393647.png)

![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)

![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)

![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)